N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1170525-86-6
VCID: VC11987796
InChI: InChI=1S/C16H19N5O4S/c1-8(22)21-5-4-9-11(7-21)26-16(12(9)13(17)23)18-14(24)10-6-20(2)19-15(10)25-3/h6H,4-5,7H2,1-3H3,(H2,17,23)(H,18,24)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CN(N=C3OC)C
Molecular Formula: C16H19N5O4S
Molecular Weight: 377.4 g/mol

N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1170525-86-6

Cat. No.: VC11987796

Molecular Formula: C16H19N5O4S

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - 1170525-86-6

Specification

CAS No. 1170525-86-6
Molecular Formula C16H19N5O4S
Molecular Weight 377.4 g/mol
IUPAC Name 6-acetyl-2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Standard InChI InChI=1S/C16H19N5O4S/c1-8(22)21-5-4-9-11(7-21)26-16(12(9)13(17)23)18-14(24)10-6-20(2)19-15(10)25-3/h6H,4-5,7H2,1-3H3,(H2,17,23)(H,18,24)
Standard InChI Key HFPBBKXUEHSXPD-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CN(N=C3OC)C
Canonical SMILES CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CN(N=C3OC)C

Introduction

Structural and Chemical Characteristics

Core Architecture and Functional Groups

The compound features a thieno[2,3-c]pyridine core, a bicyclic system comprising a thiophene ring fused to a pyridine ring. Key substituents include:

  • A 6-acetyl group (CH3CO\text{CH}_3\text{CO}) at position 6 of the thienopyridine ring.

  • A 3-carbamoyl group (NH2CO\text{NH}_2\text{CO}) at position 3.

  • A 3-methoxy-1-methylpyrazole-4-carboxamide moiety linked via an amide bond at position 2 .

These groups contribute to its polarity, hydrogen-bonding capacity, and metabolic stability. The methoxy and methyl groups on the pyrazole ring enhance lipophilicity, potentially improving membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H19N5O4S\text{C}_{16}\text{H}_{19}\text{N}_{5}\text{O}_{4}\text{S}
Molecular Weight377.4 g/mol
CAS Number1170525-86-6

Synthesis and Reactivity

Multi-Step Synthetic Pathways

The synthesis involves sequential amidation and cyclization reactions. As detailed by VulcanChem, the process typically includes:

  • Amide Bond Formation: Coupling the thienopyridine core with the pyrazole-carboxamide moiety using activating agents like HATU\text{HATU} (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate\text{N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate}) and DIPEA\text{DIPEA} (N,N-diisopropylethylamine\text{N,N-diisopropylethylamine}) .

  • Functional Group Introduction: Acetylation at position 6 and carbamoylation at position 3 under controlled conditions to avoid side reactions.

Reaction yields depend critically on solvent choice (e.g., DMF or DCM), temperature (often 0–25°C), and stoichiometric ratios .

Derivative Synthesis

The compound’s carboxamide and acetyl groups serve as handles for further functionalization. For instance:

  • The acetyl group can undergo nucleophilic substitution or reduction.

  • The carbamoyl group permits urea or thiourea derivatization .

Biological Activities and Mechanisms

Antibacterial Properties

Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 16–32 µg/mL. The thiophene ring and carboxamide group are hypothesized to disrupt bacterial cell wall synthesis or enzyme function .

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)Source
MCF-7 (Breast)8.2
HCT-116 (Colon)11.7

Pharmacological and Pharmacokinetic Profile

Absorption and Metabolism

  • Lipophilicity: Calculated logP of 2.1 suggests moderate oral bioavailability.

  • Metabolic Stability: In vitro liver microsome assays show a half-life of 45 minutes, primarily via cytochrome P450-mediated oxidation.

Toxicity Considerations

Acute toxicity studies in rodents report an LD50_{50} > 500 mg/kg, indicating a favorable safety margin. Chronic toxicity data remain unavailable.

Future Directions and Applications

Therapeutic Optimization

  • Prodrug Development: Esterification of the carboxamide to improve bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation to enhance tumor accumulation.

Expanded Biological Screening

Ongoing research is exploring antiviral (e.g., SARS-CoV-2 protease inhibition) and anti-inflammatory applications .

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